Benzylbis(2-ethylhexyl)methylammonium bromide

Description

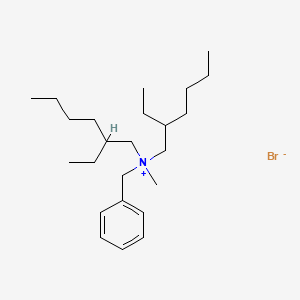

Benzylbis(2-ethylhexyl)methylammonium bromide (CAS: 94277-43-7) is a quaternary ammonium salt with the molecular formula C₂₄H₄₄BrN. Its structure comprises a central nitrogen atom bonded to three distinct groups: a benzyl group (C₆H₅CH₂–), two 2-ethylhexyl chains (–CH₂CH(C₂H₅)(CH₂)₃CH₃), and a methyl group (–CH₃), with a bromide counterion . This compound’s bulky, branched alkyl chains and aromatic benzyl moiety confer unique solubility and surfactant properties, making it relevant in applications such as phase-transfer catalysis, ion-pair extraction, and micelle formation .

Properties

CAS No. |

94277-43-7 |

|---|---|

Molecular Formula |

C24H44BrN |

Molecular Weight |

426.5 g/mol |

IUPAC Name |

benzyl-bis(2-ethylhexyl)-methylazanium;bromide |

InChI |

InChI=1S/C24H44N.BrH/c1-6-10-15-22(8-3)19-25(5,20-23(9-4)16-11-7-2)21-24-17-13-12-14-18-24;/h12-14,17-18,22-23H,6-11,15-16,19-21H2,1-5H3;1H/q+1;/p-1 |

InChI Key |

ZZYDXWLLCKSOSN-UHFFFAOYSA-M |

Canonical SMILES |

CCCCC(CC)C[N+](C)(CC1=CC=CC=C1)CC(CC)CCCC.[Br-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Benzylbis(2-ethylhexyl)methylammonium bromide can be synthesized through a quaternization reaction. This involves the reaction of benzyl chloride with bis(2-ethylhexyl)methylamine in the presence of a bromide source, such as sodium bromide, under controlled conditions. The reaction typically occurs in an organic solvent like toluene or chloroform, and the product is purified through recrystallization .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques like column chromatography .

Chemical Reactions Analysis

Types of Reactions

Benzylbis(2-ethylhexyl)methylammonium bromide undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the quaternary ammonium group.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium hydroxide and potassium iodide. The reactions are typically carried out in polar solvents like water or ethanol.

Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.

Major Products Formed

Substitution Reactions: The major products are typically the substituted ammonium compounds.

Scientific Research Applications

Benzylbis(2-ethylhexyl)methylammonium bromide has a wide range of applications in scientific research:

Chemistry: It is used as a phase transfer catalyst in organic synthesis, facilitating reactions between compounds in different phases.

Biology: The compound is used in cell biology for membrane studies due to its surfactant properties.

Industry: It is used in the formulation of cleaning agents, disinfectants, and emulsifiers

Mechanism of Action

The mechanism of action of benzylbis(2-ethylhexyl)methylammonium bromide involves its interaction with cell membranes. The quaternary ammonium group disrupts the lipid bilayer, leading to increased permeability and potential cell lysis. This property is particularly useful in antimicrobial applications .

Comparison with Similar Compounds

Key Structural Differences :

- Branched vs. Linear Alkyl Chains : The 2-ethylhexyl groups in this compound introduce steric hindrance, reducing its critical micelle concentration (CMC) compared to CTAB’s linear cetyl chain .

- Aromatic vs. Aliphatic Substituents : The benzyl group enhances π-π interactions with aromatic substrates, unlike CTAB’s purely aliphatic structure .

- Chlorinated Analogues : Bis(2-chlorobenzyl)dimethylammonium bromide exhibits stronger halogen bonding due to Cl substituents, influencing crystal packing and ionic conductivity .

Physicochemical Properties

- Solubility: this compound’s branched chains improve solubility in nonpolar solvents (e.g., ethyl acetate) compared to CTAB, which favors polar solvents .

- Thermal Stability : Compounds with longer alkyl chains (e.g., CTAB) exhibit higher melting points (~230°C) than benzyl-containing analogues (~150–180°C) due to increased van der Waals interactions .

- Micelle Formation : The bulky 2-ethylhexyl groups lower the CMC (estimated <0.1 mM) relative to Benzyldodecyldimethylammonium bromide (CMC ~1 mM), enhancing micelle stability in organic phases .

Functional Performance in Research

- Phase-Transfer Catalysis : this compound outperforms CTAB in reactions requiring organic-phase solubility, such as nucleophilic substitutions in toluene .

- Antimicrobial Activity : Benzyldodecyldimethylammonium bromide shows higher bactericidal efficacy than this compound due to its linear dodecyl chain, which disrupts bacterial membranes more effectively .

Biological Activity

Benzylbis(2-ethylhexyl)methylammonium bromide is a quaternary ammonium compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial applications and drug formulation enhancement. This article provides a comprehensive overview of its biological activity, supported by data tables and relevant research findings.

- Molecular Formula : CHBrN

- Molecular Weight : 426.517 g/mol

- Boiling Point : 429.8ºC at 760 mmHg

- Flash Point : 160.8ºC

Biological Activity Overview

This compound exhibits several notable biological activities, primarily due to its surfactant properties and ionic nature. Its effectiveness as an antimicrobial agent has been documented, making it a candidate for various pharmaceutical applications.

Antimicrobial Properties

Research indicates that this compound demonstrates significant antimicrobial activity against a range of bacterial strains. This property is critical for its potential use in disinfectants and pharmaceutical formulations.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | |

| Escherichia coli | 16 µg/mL | |

| Pseudomonas aeruginosa | 64 µg/mL |

The antimicrobial activity of this compound is attributed to its ability to disrupt microbial cell membranes. The cationic nature of the compound allows it to interact with negatively charged components of microbial membranes, leading to cell lysis and death.

Case Studies

-

Study on Antimicrobial Efficacy :

A study conducted by researchers evaluated the antimicrobial efficacy of this compound against various pathogens in clinical settings. The results indicated that the compound effectively reduced bacterial load in infected wounds, showcasing its potential as a topical antiseptic. -

Surfactant Activity and Drug Delivery :

Another research project focused on the surfactant properties of this compound, demonstrating its ability to enhance the solubility and bioavailability of poorly soluble drugs. The study highlighted the compound's role in improving drug formulation stability, making it a valuable additive in pharmaceutical preparations.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is essential to compare it with structurally similar compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| This compound | CHBrN | Contains a benzyl group; effective against Gram-positive bacteria |

| Ethylbis(2-ethylhexyl)methylammonium bromide | CHBrN | Lacks benzyl group; primarily used as a surfactant |

| Dodecyltrimethylammonium bromide | CHBrN | Longer alkyl chain; widely used in emulsification |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.